molecular formula C10H20F2N2O2 B15298144 tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate

tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate

Cat. No.: B15298144
M. Wt: 238.27 g/mol
InChI Key: OAQPLTFQPYNSRA-ZETCQYMHSA-N
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Description

tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is a chiral carbamate derivative characterized by a linear pentyl backbone with geminal difluoro substitution at the C5 position and a Boc-protected amine group at the C2 position (S-configuration). Its molecular formula is C₁₀H₂₀F₂N₂O₂, with a molecular weight of 238.28 g/mol . This compound is a valuable building block in medicinal chemistry, particularly for synthesizing fluorinated analogs of bioactive molecules. The fluorine atoms enhance metabolic stability and modulate lipophilicity, while the Boc group offers transient protection during synthetic workflows.

Properties

Molecular Formula

C10H20F2N2O2

Molecular Weight

238.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate

InChI

InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m0/s1

InChI Key

OAQPLTFQPYNSRA-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(F)F)CN

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the desired amino and difluoropentan groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .

Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a valuable compound in drug discovery .

Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino and difluoropentan groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The carbamate group can also undergo hydrolysis to release the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s structural uniqueness lies in its linear 5,5-difluoropentyl chain , distinguishing it from carbamates with cyclic or rigid scaffolds. Below is a comparative analysis with similar tert-butyl carbamate derivatives (Table 1):

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate EN300-1601214 C₁₀H₂₀F₂N₂O₂ 238.28 Linear chain, 5,5-difluoro, Boc-protected amine
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₁H₂₁NO₃ Not reported Cyclopentyl ring, hydroxyl group, Boc protection
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Not reported Not reported Not reported Bicyclo[2.2.2]octane scaffold, formyl substituent
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate 1932203-04-7 Not reported Not reported Azabicyclo[2.2.1]heptane, rigid heterocycle
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride 2101775-09-9 Not reported Not reported Fluoropyrrolidine ring, methyl linker, HCl salt

Key Comparative Insights

Fluorination Patterns
  • Fluorinated pyrrolidine derivatives (e.g., 2101775-09-9 ) leverage fluorine’s ability to modulate pKa and improve membrane permeability but lack the linear flexibility of the pentyl chain.
Scaffold Rigidity vs. Flexibility
  • Cyclic analogs (e.g., 1330069-67-4 , 1932203-04-7 ) exhibit rigid scaffolds, favoring entropy-driven binding to biological targets. However, their solubility may be compromised compared to the flexible pentyl chain of the target compound.
  • The bicyclo[2.2.2]octane derivative introduces three-dimensional rigidity, which could improve target selectivity but complicates synthetic accessibility.
Functional Group Diversity
  • The formyl group in the bicyclo[2.2.2]octane derivative provides a reactive handle for further derivatization, a feature absent in the target compound.

Research Implications

  • Synthetic Utility : The target compound’s linear fluorinated chain is advantageous for constructing peptide mimetics or fluorinated drug candidates requiring conformational flexibility .
  • Biological Performance : Compared to cyclic analogs, its aliphatic chain may reduce off-target interactions but could increase metabolic vulnerability in certain environments.
  • Drug Design : Fluorinated bicyclo derivatives (e.g., 2101775-09-9 ) highlight the trade-off between rigidity and bioavailability, suggesting context-dependent scaffold selection.

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